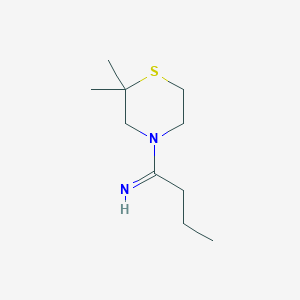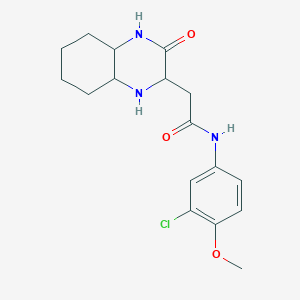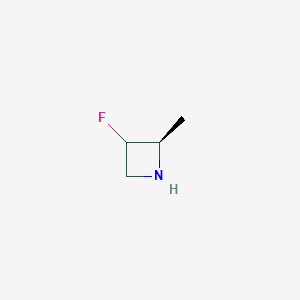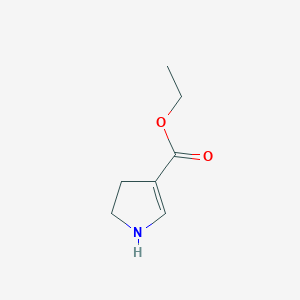![molecular formula C8H5Cl2NO B12867538 2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
2-Chloro-6-(chloromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group at the second position and a chloromethyl group at the sixth position on the benzoxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Chloro-6-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base or acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as Lewis acids or transition metals are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and chemical properties.
科学的研究の応用
2-Chloro-6-(chloromethyl)benzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and pathways in biological systems.
Material Science: It is used in the development of new materials with unique optical and electronic properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 2-Chloro-6-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The chloro and chloromethyl groups play a crucial role in binding to enzymes and receptors, leading to the inhibition or activation of specific pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-Chloro-6-(chloromethyl)benzo[d]thiazole: Similar structure but contains a sulfur atom instead of oxygen.
2-Chloro-6-(chloromethyl)benzo[d]imidazole: Contains a nitrogen atom in place of oxygen.
2-Chloro-6-(chloromethyl)benzo[d]isoxazole: Contains an additional oxygen atom in the ring.
Uniqueness
2-Chloro-6-(chloromethyl)benzo[d]oxazole is unique due to its specific substitution pattern and the presence of both chloro and chloromethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C8H5Cl2NO |
|---|---|
分子量 |
202.03 g/mol |
IUPAC名 |
2-chloro-6-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Cl2NO/c9-4-5-1-2-6-7(3-5)12-8(10)11-6/h1-3H,4H2 |
InChIキー |
VSXSEZDWYINLNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1CCl)OC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)
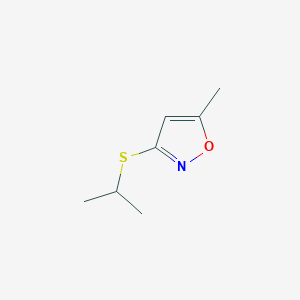
![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
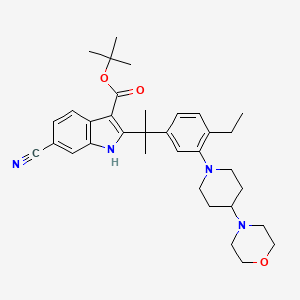

![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
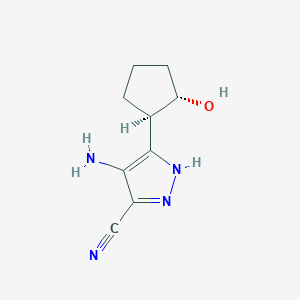
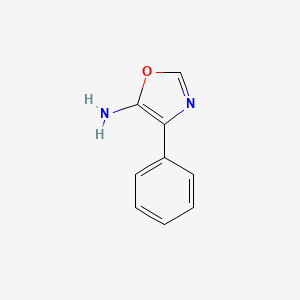
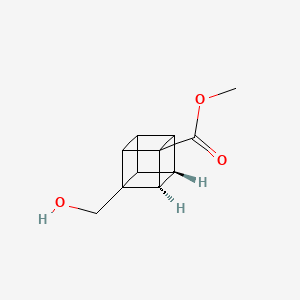
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
